Cryogenine

Übersicht

Beschreibung

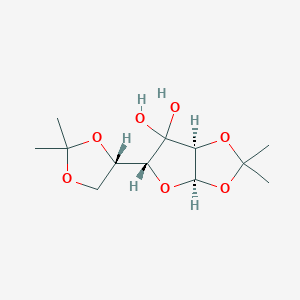

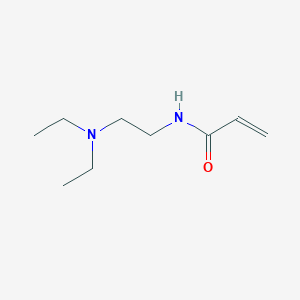

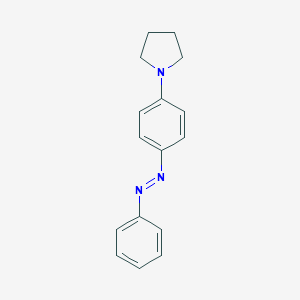

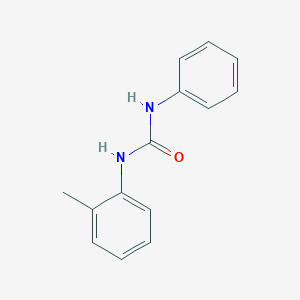

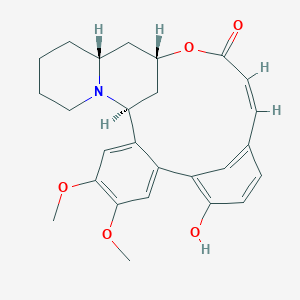

Cryogenine, also known as vertine or (10α)-4,5-dimethoxy-2-hydroxylythran-12-one, is a biphenylquinolizidine lactone alkaloid . It is derived from the plants Sinicuichi (Heimia salicifolia) and H. myrtifolia . The compound has no psychoactive properties in humans up to 310 mg, but has shown anti-inflammatory activity similar to aspirin .

Molecular Structure Analysis

Cryogenine has a complex molecular structure. Its IUPAC name is (10α)-4,5-dimethoxy-2-hydroxylythran-12-one . The molecular formula is C26H29NO5 . The molecular weight is 435.5 g/mol .

Physical And Chemical Properties Analysis

Cryogenine is a quinolizidine alkaloid . It is soluble in moderately polar organic solvents such as chloroform, methylene chloride, benzene, and methanol, but is insoluble in water and petroleum ether .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Vertine has been used in the field of asymmetric synthesis . The total syntheses of the Lythracea alkaloids (+)-vertine and (+)-lythrine are described. Enantioenriched pelletierine is used as a chiral building block and engaged into a two-step pelletierine condensation leading to two quinolizidin-2-one diastereomers .

Neuroimaging Studies

Vertine has been used in neuroimaging studies . The primary objective of these studies was to assess consistent activation and deactivation among healthy participants and patients reporting vertigo .

Synthetic Studies

Synthetic studies towards Vertine have been conducted . These studies aim to understand the structure and properties of Vertine, which can lead to the development of new synthetic methods and strategies .

Cryogenics

As Cryogenine, it has applications in the field of cryogenics . Cryogenics is the scientific study of materials and their characteristics observed at very low temperatures . It has applications in a wide range of subjects, including medicines, materials science, and electronics .

Cryogenic Engineering

Cryogenic engineering focuses on liquid gases and the cryogenic applications that use them . A large number of industries use liquefied industrial gases, which are kept liquid using cryogenic technology .

Cryogenic Technology

Cryogenic technology is the field that deals with extremely low temperatures and the chemical reactions that take place in the process . The focus is on the liquefaction of industrial gases .

Eigenschaften

IUPAC Name |

(1S,13Z,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZWUYYJZVBKDZ-VMSBZHFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099973 | |

| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vertine | |

CAS RN |

10308-13-1 | |

| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryogenine (alkaloid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR77C8W8TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does cryogenine possess immunosuppressive activity?

A1: Studies indicate that cryogenine, at effective anti-inflammatory doses, lacks significant immunosuppressive capabilities []. Unlike immunosuppressants like cyclophosphamide, it doesn't effectively prevent the development of immune-mediated inflammation [].

Q2: How does cryogenine interact with bradykinin?

A2: Kinetic experiments on rat uteri suggest that cryogenine acts as a competitive inhibitor of synthetic bradykinin [], potentially contributing to its anti-inflammatory effects.

Q3: What is the molecular formula and weight of cryogenine?

A3: Unfortunately, the provided research abstracts don't explicitly state the molecular formula and weight of cryogenine. Further investigation into chemical databases or primary literature would be needed for this information.

Q4: Is there spectroscopic data available for cryogenine?

A4: The provided abstracts don't include specific spectroscopic data. To obtain such information, refer to analytical chemistry research focusing on cryogenine characterization.

Q5: How do structural modifications of cryogenine affect its anti-inflammatory activity?

A5: Research indicates that benzoquinolizine derivatives, structurally related to cryogenine, demonstrate varying degrees of anti-inflammatory activity []. Specifically, derivatives with reserpine-like activity showed efficacy against both exudative and proliferative inflammation models []. Further structure-activity relationship studies are needed to understand the specific structural features contributing to these effects.

Q6: What is known about the stability of cryogenine under various conditions?

A6: The provided research abstracts don't provide details on the stability of cryogenine under different conditions. Stability studies are crucial for understanding storage requirements and potential degradation pathways.

Q7: Does cryogenine affect blood glucose levels?

A7: Interestingly, while exhibiting anti-inflammatory activity, cryogenine was observed to elevate blood glucose levels in rats, both in the presence and absence of induced inflammation [].

Q8: What in vivo models have been used to study cryogenine's anti-inflammatory activity?

A8: Researchers have employed several in vivo models, primarily in rats, to assess cryogenine's effects. These include:

- Carrageenin-induced pedal edema (acute inflammation) [, , , ]

- Mycobacterium butyricum adjuvant-induced polyarthritis (chronic inflammation) [, ]

- Cotton pellet granuloma (proliferative inflammation) []

Q9: Has cryogenine's anti-inflammatory efficacy been investigated in clinical trials?

A9: While early medical literature mentions cryogenine's use as an antipyretic and analgesic [], the provided research abstracts lack information on recent clinical trials evaluating its efficacy and safety. Further research is necessary to determine its potential for human use.

Q10: Are there any known toxicities or adverse effects associated with cryogenine?

A10: Historical medical literature and case reports highlight the potential for cryogenine to cause hemolytic anemia, particularly at higher doses [, , , ]. Other reported adverse effects include agranulocytosis and severe anemia, particularly in children when administered in combination with pyramidon [, ]. These findings underscore the importance of careful dosage considerations and monitoring for potential hematological toxicity.

Q11: Does cryogenine interact with other drugs?

A11: While specific drug-drug interactions haven't been extensively studied in the provided abstracts, it's crucial to be aware of potential interactions, especially considering cryogenine's historical use alongside pyramidon and sulfonamides [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.